molecular formula C14H19NO6 B6342853 Boc-5-amino-2,4-dimethoxy-benzoic acid CAS No. 1076196-97-8

Boc-5-amino-2,4-dimethoxy-benzoic acid

Cat. No.: B6342853
CAS No.: 1076196-97-8
M. Wt: 297.30 g/mol
InChI Key: BPGFLVCLNXDUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-5-amino-2,4-dimethoxy-benzoic acid can be synthesized through a series of chemical reactions. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process may also include steps to recycle solvents and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Boc-5-amino-2,4-dimethoxy-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Boc-5-amino-2,4-dimethoxy-benzoic acid is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of protein interactions and modifications.

    Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-5-amino-2,4-dimethoxy-benzoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites on the molecule. This protection is crucial in multi-step synthesis processes, where selective deprotection can be performed to reveal the amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-butoxycarbonylamino)benzoic acid
  • N-Boc-anthranilic acid

Uniqueness

Boc-5-amino-2,4-dimethoxy-benzoic acid is unique due to the presence of both Boc-protected amino and methoxy groups on the benzoic acid ring. This combination of functional groups provides versatility in chemical synthesis and allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

2,4-dimethoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-6-8(12(16)17)10(19-4)7-11(9)20-5/h6-7H,1-5H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGFLVCLNXDUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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